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Compound Name:
methoxyphenol

Cat. No.: B1463650

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

2-Chloro-6-fluoro-3-methoxyphenol is a polysubstituted aromatic compound with significant
potential as a building block in medicinal chemistry and advanced organic synthesis. The
unique arrangement of four distinct functional groups—a hydroxyl, a methoxy, a chloro, and a
fluoro substituent—on the benzene ring imparts a complex and nuanced reactivity profile. This
guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the
interplay between electronic and steric effects that govern its transformations. We will explore
the reactivity at its three primary sites: the aromatic ring, the phenolic hydroxyl group, and the
halogen substituents. This document is intended for researchers, scientists, and drug
development professionals, offering field-proven insights and predictive models for leveraging
this versatile scaffold in complex synthetic applications.

Introduction and Molecular Overview

The value of a synthetic building block is defined by the predictability and selectivity of its
reactions. 2-Chloro-6-fluoro-3-methoxyphenol (C7HsCIFO2) presents a compelling case
study in multifunctional reactivity.[1] Its structure is a confluence of competing and cooperating
electronic influences:

o Activating Groups: The hydroxyl (-OH) and methoxy (-OCHs) groups are strong activating,
ortho, para-directing groups due to their ability to donate electron density via resonance (+R
effect).[2]
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» Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating via induction (-I
effect) but are also considered ortho, para-directing due to resonance donation from their
lone pairs.[3]

This dense functionalization makes the molecule an attractive starting material for creating
highly decorated scaffolds, a common strategy in modern drug discovery to optimize ligand-
protein interactions and fine-tune physicochemical properties.[4][5] Understanding the
hierarchy of these electronic effects is paramount to predicting reaction outcomes and
designing rational synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-6-fluoro-3-methoxyphenol is
presented below. These values are critical for reaction setup, solvent selection, and purification

design.

Property Value Source
Molecular Formula C7HeCIFO2 [6]
Molecular Weight 176.57 g/mol [6]
CAS Number 1017777-60-4 [6]
Appearance Solid (predicted) [7]
Topological Polar Surface Area

(TPSA) 29.46 A2 [6]
Computed logP 2.19 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]

Reactivity of the Aromatic Core

The reactivity of the benzene ring is dictated by the balance between the powerful activating
effects of the hydroxyl and methoxy groups and the deactivating inductive effects of the
halogens.
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Electrophilic Aromatic Substitution (EAS)

All four substituents are formally ortho, para-directors. To predict the site of electrophilic attack,
we must consider the sole unoccupied position on the ring (C5) and evaluate the directing
vectors of the existing groups.

e -OH group (at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).
e -Cl group (at C2): Weakly directs to C1 (blocked), C3 (blocked), and C4 (blocked).

e -OCHs group (at C3): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).

-F group (at C6): Weakly directs to C1 (blocked), C2 (blocked), and C5.

The only open position is C5. The directing influence towards this position comes primarily from
the fluorine at C6 (ortho position) and the methoxy at C3 (meta position, though its ortho/para
nature is dominant). Given the high electron density of the ring, EAS reactions are expected to
be facile. However, the steric hindrance from the flanking fluoro and (potentially) methoxy
groups could necessitate forcing conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.youtube.com/watch?v=lBC0VX9ngSw
https://www.chemscene.com/product/1017777-60-4.html
https://www.sigmaaldrich.com/KR/ko/product/aldrich/cds021067
https://www.benchchem.com/product/b1463650#reactivity-of-2-chloro-6-fluoro-3-methoxyphenol
https://www.benchchem.com/product/b1463650#reactivity-of-2-chloro-6-fluoro-3-methoxyphenol
https://www.benchchem.com/product/b1463650#reactivity-of-2-chloro-6-fluoro-3-methoxyphenol
https://www.benchchem.com/product/b1463650#reactivity-of-2-chloro-6-fluoro-3-methoxyphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1463650?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

